5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with the molecular formula C18H17NO2S2. It is a member of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-isobutoxy-1-naphthaldehyde and 2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid in appropriate solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidinone derivatives with reduced functional groups.
Substitution: Formation of various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 5-[(4-Ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 5-[(4-Propoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its isobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications .
Properties
IUPAC Name |
(5Z)-5-[[4-(2-methylpropoxy)naphthalen-1-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-11(2)10-21-15-8-7-12(13-5-3-4-6-14(13)15)9-16-17(20)19-18(22)23-16/h3-9,11H,10H2,1-2H3,(H,19,20,22)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWRGCBVNSGDSC-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=S)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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